1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine
Description
The compound 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine is a structurally complex molecule featuring:
- A 4-propylpiperazine core, known for enhancing pharmacokinetic properties such as solubility and bioavailability in medicinal chemistry .
- An imidazole-4-carbonyl group linked to the piperazine, a motif frequently associated with enzyme inhibition (e.g., kinases) due to its hydrogen-bonding capacity .
- A pyridin-2-yl substituent bearing a 3-tert-butyl-1,2,4-oxadiazole moiety. The oxadiazole ring is electron-deficient, improving metabolic stability, while the tert-butyl group enhances lipophilicity and steric shielding .
Properties
IUPAC Name |
[1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O2/c1-5-8-27-9-11-28(12-10-27)20(30)17-14-29(15-24-17)18-7-6-16(13-23-18)19-25-21(26-31-19)22(2,3)4/h6-7,13-15H,5,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKZFTVTTYVGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine typically involves multi-step organic synthesis. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.
Attachment of the pyridyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to introduce the pyridyl moiety.
Formation of the imidazole ring: This can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Introduction of the piperazine derivative: This step typically involves nucleophilic substitution reactions to attach the piperazine moiety to the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine: has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and multiple functional groups.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or tool for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Analysis :
- The target compound’s 4-propylpiperazine group may offer improved solubility compared to the fluorophenyl-substituted piperazine in , which prioritizes blood-brain barrier penetration.
Imidazole and Heterocyclic Analogues
Imidazole derivatives are often explored for their pharmacological activity. Notable examples:
Analysis :
- The target’s imidazole-carbonyl group shares structural similarity with DIC , a classic antitumor agent. However, DIC’s triazeno group enables DNA alkylation, whereas the target’s oxadiazole-pyridine system may favor kinase or protease inhibition.
- The tert-butyl group in the target aligns with compound 1 in , which demonstrated anticonvulsant activity. This suggests the target may also target neurological pathways.
Oxadiazole and Pyridine Hybrids
The pyridine-oxadiazole motif is critical for stability and target engagement:
Biological Activity
The compound 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}-4-propylpiperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several significant moieties:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyridine and imidazole rings : Commonly associated with various pharmacological effects.
- Piperazine moiety : Often linked to neuropharmacological effects.
The molecular formula is , indicating a relatively complex structure conducive to multiple interactions within biological systems.
Antimicrobial Activity
Research has indicated that derivatives containing oxadiazole and imidazole structures exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have demonstrated:
- Antibacterial Effects : Significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Effective against various fungal strains.
A study highlighted the antibacterial efficacy of related imidazole derivatives, showing inhibition zones against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Anticancer Potential
Compounds with imidazole and oxadiazole functionalities have been investigated for anticancer properties. The mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
In vitro studies have reported that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
Some derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors may modulate signaling pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of oxadiazole derivatives, including the target compound, and evaluated their antimicrobial activity using minimum inhibitory concentration (MIC) assays. The results indicated that compounds with the oxadiazole moiety exhibited MIC values as low as 12.5 µg/mL against S. typhi, outperforming standard antibiotics .
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. It demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM for different cell types. The study concluded that the imidazole ring plays a critical role in enhancing cytotoxicity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
